Scientific Field: Agriculture, Plant Pathology
Application Summary: Dinocap is primarily used as a contact fungicide against powdery mildews in pome fruits, stone fruits, citrus, vines, berries, and others.
Methods of Application: Dinocap is applied directly to the crops.
Results or Outcomes: The use of Dinocap can effectively control powdery mildews and certain mites, helping to protect the yield and quality of the crops.
Scientific Field: Environmental Chemistry, Ecotoxicology
Application Summary: Research has been conducted to study the effects of Dinocap on carbon and nitrogen mineralization in soils.
Methods of Application: In this study, soils were treated with Dinocap at the application and 10 times lower doses and then incubated at 20 degrees C for 2 weeks.
Results or Outcomes: After 14 days, ammonification was decreased to 48% and 83% at Dinocap application dose in arable and grassland soil, respectively.
Scientific Field: Analytical Chemistry
Application Summary: A method for the extraction and analysis of all Dinocap isomers as their corresponding phenols has been developed.
Methods of Application: The method involves the use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by alkaline hydrolysis and LC-MS/MS measurement.
Results or Outcomes: This method allows for the sensitive and specific identification, quantitation, and evaluation of residues of Dinocap and its phenolic metabolites.
Dinocap is a chemical compound primarily utilized as a fungicide and acaricide. It is classified as a dinitrophenyl derivative, with the chemical formula C₁₈H₂₄N₂O₆. The compound is typically encountered as a dark oily liquid that is nearly insoluble in water but soluble in organic solvents such as acetone and ethyl acetate . Dinocap was first introduced in the 1930s and has been employed in agricultural practices to control various pests and diseases .
Dinocap's fungicidal and acaricidal activity is believed to be due to its interference with cellular respiration in target organisms. It disrupts the electron transport chain within mitochondria, hindering energy production []. The specific interaction with fungal and mite enzymes within the mitochondria is not fully elucidated.
The synthesis of dinocap typically involves the reaction of dinitrophenol derivatives with various alkyl groups. One common method includes the esterification of dinitrophenols with crotonic acid derivatives. This process yields a mixture of isomers due to the presence of different octan-yl substituents (octan-2-yl, octan-3-yl, and octan-4-yl) . The synthesis can be complex due to the need for specific reaction conditions to favor the desired product while minimizing by-products.
Several compounds share structural or functional similarities with dinocap. Below is a comparison highlighting their unique characteristics:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Meptyldinocap | C₁₈H₂₄N₂O₆ | Fungicide | A newer derivative with improved efficacy |
| Propargite | C₁₄H₁₈ClO₃S | Acaricide | More selective for mites |
| Chlorothalonil | C₈Cl₆N₂O | Fungicide | Broad-spectrum activity against fungi |
| Azoxystrobin | C₁₈H₁₈N₂O₄S | Fungicide | Systemic action and longer residual activity |
Dinocap's uniqueness lies in its specific mode of action against both fungi and mites, alongside its complex metabolic pathways that lead to various active metabolites. Its historical use and regulatory challenges also differentiate it from newer compounds like meptyldinocap, which are designed to address modern agricultural needs more effectively .
Dinocap represents a complex mixture of dinitrophenyl crotonate esters that exhibits significant structural diversity through its isomeric composition [4]. The International Union of Pure and Applied Chemistry nomenclature defines dinocap as a reaction mixture of 2,6-dinitro-4-octylphenyl crotonates and 2,4-dinitro-6-octylphenyl crotonates in which "octyl" is a mixture of 1-methylheptyl, 1-ethylhexyl and 1-propylpentyl groups [4]. The Chemical Abstracts Service designation characterizes this compound as 2-butenoic acid, 2-isooctyl-4,6-dinitrophenyl ester and 2-butenoic acid, 4-isooctyl-2,6-dinitrophenyl ester [4].
The molecular formula for dinocap is established as C₁₈H₂₄N₂O₆ with a molecular weight of 364.18 daltons [4]. Technical dinocap consists of a mixture of the 2,4-dinitro-6-octyl isomers and 2,6-dinitro-4-octyl isomers in a ratio of approximately 2.6:1 [4]. The compound is assigned the Chemical Abstracts Service registry number 39300-45-3 for the isomer mixture [4].
The structural characterization of dinocap reveals distinct isomeric forms that differ in the positioning of nitro groups and octyl substituents on the phenyl ring [11] [12]. The 2,4-dinitro-6-octylphenyl crotonate isomers constitute the major component, representing approximately 66% of the technical mixture, while the 2,6-dinitro-4-octylphenyl isomers comprise the remaining 34% [11] [12].
The dinocap-6 component encompasses a mixture of 2,4-dinitro-6-octylphenyl crotonates where the octyl group consists of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl substituents [9]. Gas-liquid chromatography analyses of the mixture of methyl ethers prepared from the unesterified precursor of dinocap demonstrate the following isomer distribution: 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate (24%), 2,4-dinitro-6-(1-ethylhexyl)phenyl crotonate (26%), and 2,4-dinitro-6-(1-propylpentyl)phenyl crotonate (12%) [11].
The dinocap-4 component comprises 2,6-dinitro-4-octylphenyl crotonates with identical octyl group variations [11]. The isomer distribution for the dinocap-4 component includes: 2,6-dinitro-4-(1-methylheptyl)phenyl crotonate (12%), 2,6-dinitro-4-(1-ethylhexyl)phenyl crotonate (15%), and 2,6-dinitro-4-(1-propylpentyl)phenyl crotonate (11%) [11].
| Isomer | Percentage in Technical Dinocap (%) | Component |
|---|---|---|
| 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate | 22 | 2,4-DNOPC |
| 2,6-dinitro-4-(1-methylheptyl)phenyl crotonate | 11 | 2,6-DNOPC |
| 2,4-dinitro-6-(1-ethylhexyl)phenyl crotonate | 22 | 2,4-DNOPC |
| 2,6-dinitro-4-(1-ethylhexyl)phenyl crotonate | 11 | 2,6-DNOPC |
| 2,4-dinitro-6-(1-propylpentyl)phenyl crotonate | 22 | 2,4-DNOPC |
| 2,6-dinitro-4-(1-propylpentyl)phenyl crotonate | 11 | 2,6-DNOPC |
The stereochemical complexity of dinocap arises from the presence of chiral centers within the octyl substituents attached to the phenyl ring [3] [12]. Dinocap is characterized as a chiral molecule, with the most active component being 2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenoate, commonly referred to as meptyldinocap [3] [9].
The chiral nature of dinocap stems from the carbon atoms bearing the octyl substituents, which are connected to four different groups, thereby creating asymmetric centers [17]. The presence of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups introduces multiple chiral centers throughout the dinocap mixture [4] [12]. Each of these octyl variants contains at least one chiral carbon atom, contributing to the formation of enantiomeric pairs [12].
Dinocap is composed of six enantiomeric pairs of isomeric dinitrophenyl crotonates, with meptyldinocap constituting the most abundant component at approximately 22% of the mixture [12]. The stereochemical configuration significantly influences the biological activity, as demonstrated by the identification of the racemic mixture of 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate as the most potent component [13].
The enantiomeric composition of technical dinocap reflects the synthetic methodology employed in its production, which typically yields racemic mixtures rather than enantiopure compounds [12] [13]. This stereochemical diversity contributes to the complex physicochemical and biological properties observed in technical dinocap formulations.
The physicochemical characterization of dinocap reveals a compound with distinct molecular properties that reflect its complex isomeric structure [4]. The molecular formula C₁₈H₂₄N₂O₆ corresponds to a molecular weight of 364.18 daltons, establishing the fundamental stoichiometric composition of this dinitrophenyl crotonate ester [4] [27].
Technical dinocap exhibits a minimum purity of 92%, with the remainder consisting of related impurities and synthetic byproducts [4]. The compound demonstrates limited thermal stability, with a melting point exceeding -25°C and a freezing point of -6.5°C [4]. The relative density of dinocap is reported as 1.13, indicating a density greater than water [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₆ |
| Molecular Weight | 364.18 |
| CAS Registry Number | 39300-45-3 |
| Minimum Purity (%) | 92 |
| Melting Point (°C) | > -25 (freezing point -6.5) |
| Relative Density | 1.13 |
The octanol-water partition coefficient represents a critical physicochemical parameter that characterizes the lipophilic properties of dinocap and its individual isomeric components [4] [19]. Experimental determinations conducted at 20.5°C reveal significant differences between the dinocap isomers and their corresponding phenolic metabolites [4].
The 2,4-dinitro-6-octylphenyl crotonate isomer exhibits a log Pow value of 6.55, while the 2,6-dinitro-4-octylphenyl crotonate isomer demonstrates a log Pow value of 6.45 [4]. These values indicate extremely high lipophilicity, characteristic of compounds with strong affinity for lipid phases and limited water solubility [4] [19].
In contrast, the corresponding phenolic compounds, formed through hydrolytic cleavage of the crotonate ester linkage, exhibit substantially lower log Pow values [4]. The 2,4-dinitrophenol demonstrates a log Pow value of 3.85, while the 2,6-dinitrophenol exhibits a log Pow value of 3.93 [4]. This reduction in lipophilicity reflects the removal of the octyl crotonate moiety and the exposure of the phenolic hydroxyl group [4].
| Isomer | log Pow at 20.5°C |
|---|---|
| 2,4-dinitro-6-octylphenyl crotonate | 6.55 |
| 2,6-dinitro-4-octylphenyl crotonate | 6.45 |
| 2,4-dinitrophenol (corresponding phenol) | 3.85 |
| 2,6-dinitrophenol (corresponding phenol) | 3.93 |
The high log Pow values exceeding 5 classify dinocap as a compound with significant bioaccumulation potential according to the Stockholm Convention criteria [19]. These partition coefficients correlate with the extremely low water solubility observed for dinocap, with the 2,4-dinitro isomer exhibiting a solubility of 1.5 × 10⁻⁴ g/L and the 2,6-dinitro isomer showing a solubility of 1.15 × 10⁻⁴ g/L at 20°C [4].
The vapor pressure characteristics of dinocap demonstrate pronounced temperature dependence, reflecting the thermodynamic properties of this complex isomeric mixture [4]. Experimental measurements reveal exponential increases in vapor pressure with increasing temperature, consistent with the Clausius-Clapeyron relationship governing phase equilibria [4].
At 20°C, dinocap exhibits a vapor pressure of 5.64 × 10⁻⁷ Pa, indicating extremely low volatility under ambient conditions [4]. Elevation of temperature to 25°C results in a nearly six-fold increase in vapor pressure to 3.33 × 10⁻⁶ Pa [4]. Further temperature increase to 30°C produces a vapor pressure of 8.29 × 10⁻⁶ Pa, representing approximately a 15-fold increase from the 20°C baseline [4].
| Temperature (°C) | Vapor Pressure (Pa) |
|---|---|
| 20 | 5.64 × 10⁻⁷ |
| 25 | 3.33 × 10⁻⁶ |
| 30 | 8.29 × 10⁻⁶ |
The temperature-dependent vapor pressure behavior of dinocap exhibits characteristics typical of organic compounds with significant molecular complexity and intermolecular interactions [4]. The low vapor pressures across the measured temperature range indicate that dinocap exists predominantly in the condensed phase under normal environmental conditions, with minimal tendency for atmospheric volatilization [4].
The fundamental synthetic approach for dinocap production involves the direct esterification of dinitrophenol derivatives with crotonic acid under controlled acidic conditions [2]. This classical method forms the backbone of industrial dinocap manufacture and relies on the formation of ester bonds between the phenolic hydroxyl groups and the carboxylic acid functionality of crotonic acid.
Reaction Mechanism and Conditions
The esterification process typically employs sulfuric acid as the primary catalyst, with reaction temperatures maintained between 160-200°C under either atmospheric pressure or slightly elevated pressure conditions [3]. The reaction follows a typical Fischer esterification mechanism, where the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the phenolic oxygen [4].
The synthesis involves heating the reactants under reflux conditions to facilitate the esterification process, with water being continuously removed to drive the equilibrium toward product formation . Industrial-scale operations typically employ azeotropic distillation techniques using solvents such as toluene to ensure efficient water removal and maximize conversion rates [3].
Starting Materials and Stoichiometry
The primary starting materials include 2,4-dinitrophenol and 2,6-dinitrophenol derivatives, which are reacted with crotonic acid in stoichiometric or slight excess ratios [2] [5]. The dinitrophenol precursors contain various octyl substituents, specifically 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups, which contribute to the complex isomeric composition of the final product [2] [6].
Technical dinocap consists of a mixture where the 2,4-dinitro-6-octyl isomers and 2,6-dinitro-4-octyl isomers are present in a ratio of approximately 2.6:1 [2]. The molecular formula for individual isomers is C₁₈H₂₄N₂O₆ with a molecular weight of 364.18 g/mol [2] [7].
Catalyst Systems and Optimization
Industrial processes typically employ 5-10 weight percent sulfuric acid as the catalyst loading, though alternative acid catalysts have been investigated [8]. The choice of catalyst significantly affects both the reaction rate and the selectivity toward desired isomers. Recent studies have explored the use of Lewis acid catalysts as alternatives to traditional Brønsted acids, offering advantages in terms of reduced corrosion and improved environmental compatibility [8].
Temperature control is critical in these reactions, as excessive heat can lead to decomposition and side product formation, while insufficient temperature results in incomplete conversion [9] [8]. The optimal temperature range of 160-200°C represents a balance between reaction efficiency and product stability [8].
While the literature search revealed limited specific information about modern stereoselective synthesis approaches for dinocap itself, the principles of contemporary stereoselective synthesis can be applied to understand potential improvements in dinocap manufacturing processes.
Contemporary Approaches to Stereoselective Esterification
Modern stereoselective synthesis has increasingly focused on catalyst-controlled selectivity and environmentally sustainable processes [12] [13]. In the context of dinocap synthesis, these advances could potentially address the challenge of controlling isomeric composition during the esterification process.
Asymmetric Catalyst Development
Recent developments in asymmetric catalysis for esterification reactions have demonstrated the potential for achieving high enantioselectivity and regioselectivity in complex synthetic transformations [12] [14]. While dinocap synthesis does not inherently require enantioselective control due to the achiral nature of the final products, these catalytic approaches could offer improved regioselectivity in the formation of specific isomeric ratios.
Green Chemistry Applications
Modern synthesis emphasizes environmentally benign conditions and atom economy [15]. For dinocap manufacturing, this translates to investigations of solvent-free conditions, recyclable catalyst systems, and continuous flow processes that could enhance efficiency while reducing environmental impact [15] [8].
Studies on room temperature esterification using advanced catalyst systems have shown promise for reducing energy requirements in industrial processes [4] [15]. The application of heterogeneous catalysts and solid acid systems could potentially replace traditional sulfuric acid catalysis, offering advantages in terms of catalyst recovery and reduced corrosion [8].
Process Intensification Strategies
Contemporary manufacturing approaches emphasize process intensification through techniques such as microreactor technology and continuous flow synthesis [16]. These methods offer potential advantages for dinocap production through improved heat and mass transfer, enhanced mixing, and better control over reaction conditions [16].
The implementation of real-time analytical monitoring during synthesis could enable precise control over isomeric composition and reaction completion, addressing historical challenges in commercial formulation consistency [16].
Future Directions in Dinocap Synthesis
The evolution toward precision chemistry suggests potential applications of machine learning and artificial intelligence in optimizing dinocap synthesis conditions. These approaches could potentially identify optimal reaction parameters for achieving desired isomeric ratios while minimizing unwanted side products and improving overall process efficiency.
Additionally, the development of alternative synthetic routes that avoid the use of strongly acidic conditions could offer advantages in terms of equipment longevity, worker safety, and environmental compatibility. Research into enzymatic esterification and organocatalytic processes represents potential avenues for achieving these goals while maintaining or improving upon current production efficiencies.